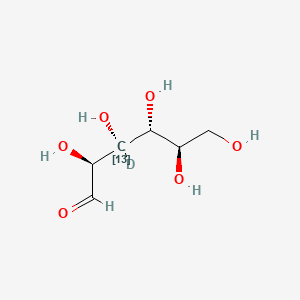

D-Mannose-13C,d-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-マンノース-13C,d-1: は、天然に存在する糖であるD-マンノースの標識アナログです。この化合物は、特に炭素13と重水素で標識されており、さまざまな科学研究用途に役立ちます。 D-マンノースは、人間の代謝、特にタンパク質のグリコシル化において重要な役割を果たし、これは適切な細胞機能に不可欠です .

準備方法

合成経路と反応条件: D-マンノース-13C,d-1の合成には、D-マンノース分子への炭素13と重水素の組み込みが含まれます。これは、化学合成や酵素変換など、さまざまな合成経路によって達成できます。 反応条件は通常、目的の同位体の組み込みを保証するために、同位体標識された前駆体と特定の触媒の使用を伴います .

工業生産方法: D-マンノース-13C,d-1の工業生産は、化学合成の高コストと複雑さのために、多くの場合、バイオテクノロジーの方法に依存しています。 D-リキソースイソメラーゼ、D-マンノースイソメラーゼ、セロビオース2-エピメラーゼ、およびD-マンノース2-エピメラーゼを使用した酵素変換が、効率的な生産のために検討されています .

化学反応の分析

反応の種類: D-マンノース-13C,d-1は、酸化、還元、置換など、さまざまな化学反応を受けます。 これらの反応は、生物学的システムにおけるD-マンノースの代謝経路と相互作用を研究するために不可欠です .

一般的な試薬と条件:

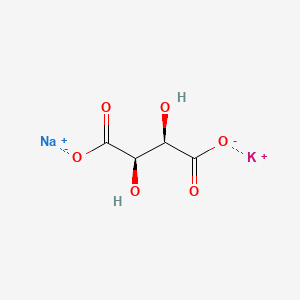

酸化: 一般的な酸化剤には、過マンガン酸カリウムと硝酸があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、D-マンノース-13C,d-1の酸化は、D-マンノン酸を生成する可能性があり、一方、還元はD-マンニトールを生成する可能性があります .

科学研究用途

化学: D-マンノース-13C,d-1は、炭水化物代謝の経路とメカニズムを理解するための代謝研究におけるトレーサーとして使用されます。 その標識された同位体は、さまざまな化学反応における正確な追跡と定量化を可能にします .

生物学: 生物学的研究において、D-マンノース-13C,d-1は、タンパク質の折り畳みと機能に不可欠なグリコシル化プロセスを研究するために使用されます。 これは、疾患と細胞機能におけるグリコシル化の役割を理解するのに役立ちます .

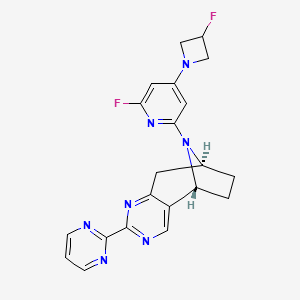

医学: D-マンノース-13C,d-1は、特に尿路感染症の研究における医学研究に用途があります。 これは、大腸菌の尿路への付着を阻害することが知られており、感染症を予防します .

産業: 産業セクターでは、D-マンノース-13C,d-1は、さまざまな医薬品や栄養補助食品の製造に使用されます。 グリコシル化におけるその役割は、糖タンパク質やその他の生物活性化合物を製造するために価値があります .

科学的研究の応用

Chemistry: D-Mannose-13C,d-1 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. Its labeled isotopes allow for precise tracking and quantification in various chemical reactions .

Biology: In biological research, this compound is used to study glycosylation processes, which are critical for protein folding and function. It helps in understanding the role of glycosylation in diseases and cellular functions .

Medicine: this compound has applications in medical research, particularly in studying urinary tract infections. It is known to inhibit the adhesion of Escherichia coli to the urinary tract, thereby preventing infections .

Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and nutraceuticals. Its role in glycosylation makes it valuable for producing glycoproteins and other biologically active compounds .

作用機序

D-マンノース-13C,d-1は、主にグリコシル化プロセスへの関与を通じて効果を発揮します。これは、タンパク質と脂質に糖残基を転移する酵素であるグリコシルトランスフェラーゼの基質として機能します。このプロセスは、適切なタンパク質の折り畳み、安定性、および機能に不可欠です。 さらに、D-マンノース-13C,d-1は、細菌付着部位をブロックすることにより、尿路病原性大腸菌の尿路への付着を阻害する可能性があります .

類似の化合物との比較

類似の化合物:

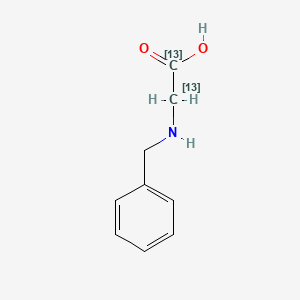

D-マンノース-13C-1: 同様の研究用途に使用されるD-マンノースの別の標識アナログ.

D-マンノース-[1,2-13C2]: 代謝研究で使用される2つの炭素13同位体で標識されています.

D-マンノース-[1,2,3-13C3]: 3つの炭素13同位体で標識されており、より詳細な代謝追跡を提供します.

独自性: D-マンノース-13C,d-1は、炭素13と重水素で二重標識されているため、研究用途において感度と特異性が向上します。 この二重標識は、単一の同位体で標識された化合物と比較して、代謝研究におけるより正確な追跡と定量化を可能にします .

類似化合物との比較

D-Mannose-13C-1: Another labeled analog of D-Mannose, used for similar research applications.

D-Mannose-[1,2-13C2]: Labeled with two carbon-13 isotopes, used in metabolic studies.

D-Mannose-[1,2,3-13C3]: Labeled with three carbon-13 isotopes, providing more detailed metabolic tracking.

Uniqueness: D-Mannose-13C,d-1 is unique due to its dual labeling with carbon-13 and deuterium, which provides enhanced sensitivity and specificity in research applications. This dual labeling allows for more precise tracking and quantification in metabolic studies compared to compounds labeled with only one isotope .

特性

分子式 |

C6H12O6 |

|---|---|

分子量 |

182.15 g/mol |

IUPAC名 |

(2S,3S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxy(313C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i5+1D |

InChIキー |

GZCGUPFRVQAUEE-QAWYVAOLSA-N |

異性体SMILES |

[2H][13C@@]([C@@H](C=O)O)([C@@H]([C@@H](CO)O)O)O |

正規SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12391783.png)

![[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12391801.png)

![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)